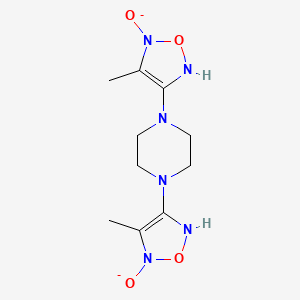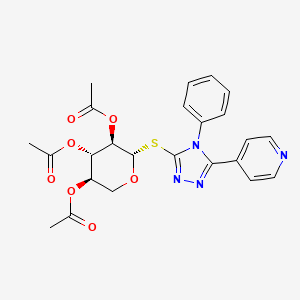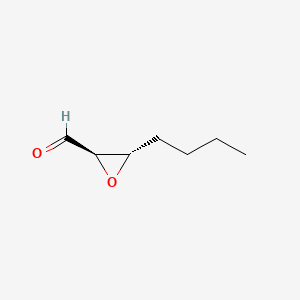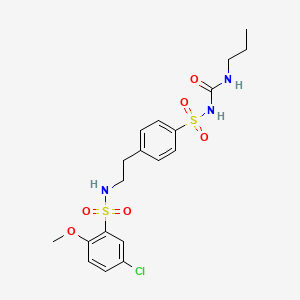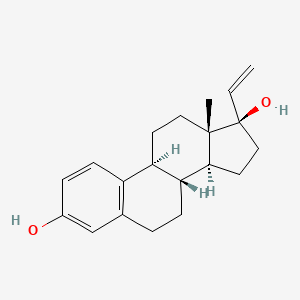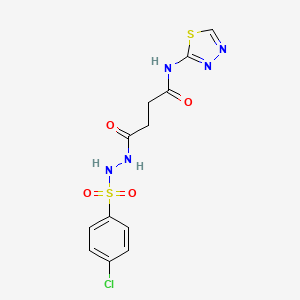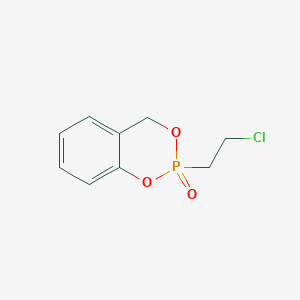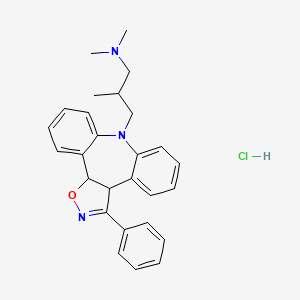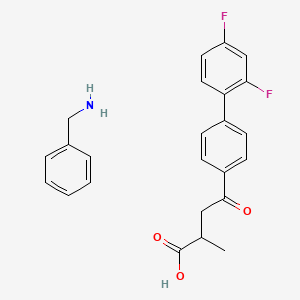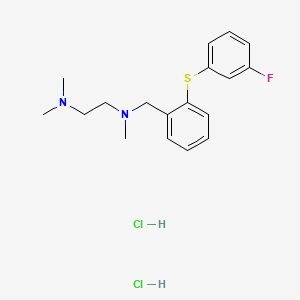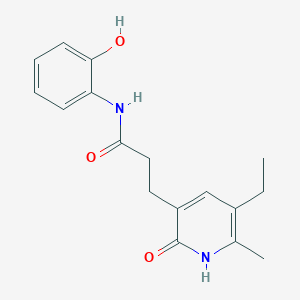
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by the presence of an isoquinolinium core, which is a bicyclic structure containing nitrogen, and an ethoxy-oxoethyl side chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide typically involves the quaternization of isoquinoline derivatives. One common method includes the reaction of 2-methylisoquinoline with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The resulting intermediate is then treated with methyl iodide to form the final quaternary ammonium compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethyl side chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide or thiols can be employed under mild conditions.
Major Products
The major products formed from these reactions include N-oxides, tertiary amines, and substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide involves its interaction with molecular targets such as enzymes and receptors. The quaternary ammonium group can interact with negatively charged sites on proteins, affecting their function. Additionally, the compound can modulate signaling pathways by binding to specific receptors, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar biological activities.
2-Methylisoquinolinium iodide: Another quaternary ammonium compound with comparable chemical properties.
Ethyl bromoacetate derivatives: Compounds with similar side chains and reactivity.
Uniqueness
1,2,3,4-Tetrahydro-2-(2-ethoxy-2-oxoethyl)-2-methylisoquinolinium iodide is unique due to its specific combination of an isoquinolinium core and an ethoxy-oxoethyl side chain. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
200064-93-3 |
|---|---|
Fórmula molecular |
C14H20INO2 |
Peso molecular |
361.22 g/mol |
Nombre IUPAC |
ethyl 2-(2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl)acetate;iodide |
InChI |
InChI=1S/C14H20NO2.HI/c1-3-17-14(16)11-15(2)9-8-12-6-4-5-7-13(12)10-15;/h4-7H,3,8-11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LUWVIMUPKUFTCG-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C[N+]1(CCC2=CC=CC=C2C1)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





